5-Dehydro-4-deoxy-D-glucuronate

Description

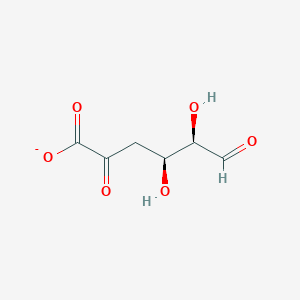

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7O6- |

|---|---|

Molecular Weight |

175.12 g/mol |

IUPAC Name |

(4S,5R)-4,5-dihydroxy-2,6-dioxohexanoate |

InChI |

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/p-1/t3-,5-/m0/s1 |

InChI Key |

IMUGYKFHMJLTOU-UCORVYFPSA-M |

SMILES |

C(C(C(C=O)O)O)C(=O)C(=O)[O-] |

Isomeric SMILES |

C([C@@H]([C@H](C=O)O)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C=O)O)O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Precursor Pathways of 5 Dehydro 4 Deoxy D Glucuronate

Formation from Unsaturated Glucuronic Acid Derivatives

One of the primary routes for the biosynthesis of 5-dehydro-4-deoxy-D-glucuronate involves the degradation of unsaturated oligosaccharides. These precursors are typically generated by the action of polysaccharide lyases on acidic polysaccharides found in plant cell walls or animal connective tissues. nih.govebi.ac.uk Subsequent enzymatic actions on these unsaturated derivatives yield the final product.

Oligogalacturonide lyase is a key enzyme in the degradation of pectin (B1162225), a major component of plant cell walls. creative-enzymes.com This enzyme, belonging to the lyase family, specifically acts on oligogalacturonides. wikipedia.org It catalyzes the eliminative cleavage of 4-(4-deoxy-β-D-gluc-4-enuronosyl)-D-galacturonate. creative-enzymes.comwikipedia.org This reaction yields two molecules of this compound as the final product. creative-enzymes.comwikipedia.org The enzyme is also referred to as oligogalacturonate lyase or unsaturated oligogalacturonate transeliminase (OGTE). wikipedia.org In plant-pathogen interactions, this enzyme plays a role in breaking down the plant's structural polysaccharides. creative-enzymes.com

A novel class of carbohydrate-active enzymes, oligosaccharide dehydratases, participates in the degradation pathways of certain carboxylated polysaccharides, creating the necessary precursors for subsequent enzymatic action. nih.govresearchgate.net A notable example is the dehydratase P29_PDnc, discovered in the marine bacterium Formosa agariphila. nih.govnih.gov This enzyme acts on the nonreducing end of ulvan oligosaccharides, which are complex polysaccharides found in the cell walls of green algae. nih.govnih.gov Specifically, P29_PDnc catalyzes the dehydration of a saturated glucuronic or iduronic acid residue linked to rhamnose-3-sulfate (GlcA/IdoA-Rha3S), forming an unsaturated uronic acid residue at the nonreducing end. nih.govnih.gov This resulting unsaturated sugar is a required substrate for other enzymes, such as GH105 glycoside hydrolases, which continue the degradation pathway that can ultimately lead to the formation of compounds like this compound. researchgate.netnih.gov

Unsaturated glucuronyl hydrolases (UGLs) are critical for the final step in the degradation of various glycosaminoglycans. ebi.ac.uknih.gov These enzymes, which belong to the glycoside hydrolase family 88, catalyze the hydrolytic release of an unsaturated glucuronic acid from the non-reducing end of oligosaccharides. nih.govnih.gov These oligosaccharide substrates are themselves the products of polysaccharide lyases acting on molecules like gellan, chondroitin, or hyaluronan. expasy.orgqmul.ac.uk The reaction catalyzed by UGL cleaves the glycosidic bond, releasing this compound and a saccharide with a new non-reducing terminus. qmul.ac.ukuniprot.org The substrate specificity of UGLs can vary; for instance, UGL from Bacillus sp. GL1 prefers N-acetyl-d-galactosamine over N-acetyl-d-glucosamine at its +1 subsite, while certain streptococcal UGLs show a preference for sulfated substrates. nih.govnih.gov

| Enzyme | EC Number | Substrate(s) | Product(s) |

|---|---|---|---|

| Oligogalacturonide Lyase | 4.2.2.6 | 4-(4-deoxy-β-D-gluc-4-enuronosyl)-D-galacturonate | 2 x this compound |

| Polysaccharide Dehydratase (P29_PDnc) | N/A | Ulvan oligosaccharides (e.g., GlcA/IdoA-Rha3S) | Unsaturated uronic acid residue (precursor) |

| Unsaturated Glucuronyl Hydrolase | 3.2.1.179 | Unsaturated oligosaccharides (e.g., from gellan, chondroitin) | This compound + remaining saccharide |

Generation from Aldarate Pathways (e.g., Glucarate)

A separate metabolic route involves the conversion of aldaric acids, such as D-glucarate. This pathway leads to the formation of a structurally related dicarboxylic acid, 5-dehydro-4-deoxy-D-glucarate, rather than the monocarboxylic this compound.

Glucarate dehydratase is an enzyme within the lyase family that participates in ascorbate and aldarate metabolism. wikipedia.org It specifically catalyzes the dehydration of D-glucarate. wikipedia.orgqmul.ac.uk The reaction involves the removal of a water molecule from the D-glucarate substrate to yield 5-dehydro-4-deoxy-D-glucarate. qmul.ac.ukebi.ac.uk This enzyme belongs to the enolase superfamily and is also known by the systematic name D-glucarate hydro-lyase (5-dehydro-4-deoxy-D-glucarate-forming). wikipedia.orgebi.ac.uk

D-Galactarolactone cycloisomerase is an enzyme involved in the degradation pathways of D-galacturonate and D-glucuronate, particularly in bacteria such as Agrobacterium fabrum. kegg.jpqmul.ac.uk This enzyme catalyzes the isomerization of both D-galactaro-1,4-lactone and D-glucaro-1,4-lactone. qmul.ac.uk Both reactions result in the formation of 5-dehydro-4-deoxy-D-glucarate. kegg.jpqmul.ac.uk The enzyme exhibits a four-fold higher activity with D-galactaro-1,4-lactone as a substrate compared to D-glucaro-1,4-lactone. qmul.ac.uk

| Enzyme | EC Number | Substrate(s) | Product |

|---|---|---|---|

| Glucarate Dehydratase | 4.2.1.40 | D-Glucarate | 5-dehydro-4-deoxy-D-glucarate |

| D-Galactarolactone Cycloisomerase | 5.5.1.27 | D-galactaro-1,4-lactone or D-glucaro-1,4-lactone | 5-dehydro-4-deoxy-D-glucarate |

Intermediates and Precursors in Defined Metabolic Routes

The primary route for the formation of this compound involves the breakdown of larger polysaccharides. This process liberates unsaturated uronic acid residues, which serve as the direct precursors.

A crucial pathway for the generation of this compound is initiated by the enzymatic degradation of glycosaminoglycans (GAGs) and pectin. In bacteria, enzymes such as heparin lyases and unsaturated glucuronyl hydrolases act on these complex polysaccharides. This enzymatic action releases unsaturated glucuronic acid (ΔGlcUA) nih.gov.

Subsequently, the liberated unsaturated glucuronic acid undergoes a spontaneous, non-enzymatic conversion to form 4-deoxy-L-threo-5-hexosulose-uronic acid (DHU), which is an alternative name for this compound nih.gov. This transformation is a key step in channeling the breakdown products of complex carbohydrates into central metabolism.

Once formed, this compound serves as a substrate for the enzyme 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) nih.govwikipedia.org. This enzyme catalyzes the isomerization of this compound into 3-deoxy-D-glycero-2,5-hexodiulosonate, feeding it into the next stage of the metabolic pathway nih.govwikipedia.org.

| Intermediates and Precursors | Role in the Biosynthesis of this compound |

| Glycosaminoglycans (GAGs) and Pectin | Initial substrates for enzymatic degradation. |

| Unsaturated Glucuronic Acid (ΔGlcUA) | Direct precursor that undergoes non-enzymatic conversion. |

| 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase (KduI) | Enzyme that acts on this compound. |

| 3-deoxy-D-glycero-2,5-hexodiulosonate | Product of the isomerization of this compound. |

Enzymatic Transformations of 5 Dehydro 4 Deoxy D Glucuronate

Isomerization Reactions

Isomerization is a critical step in the metabolism of 5-dehydro-4-deoxy-D-glucuronate, converting it into a more readily metabolized intermediate.

This compound Isomerase (EC 5.3.1.17, kduI)

The primary enzyme responsible for the isomerization of this compound is this compound isomerase, also known as 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase. uniprot.orgqmul.ac.ukcreative-enzymes.com This enzyme is classified under the EC number 5.3.1.17 and is encoded by the kduI gene. uniprot.orgqmul.ac.ukcreative-enzymes.com It catalyzes the conversion of this compound to 3-deoxy-D-glycero-2,5-hexodiulosonate. uniprot.orgqmul.ac.uk This enzyme is crucial for the degradation of polygalacturonate, a major component of pectin (B1162225), in many microorganisms. qmul.ac.ukcreative-enzymes.comexpasy.orggenome.jp

In Escherichia coli, KduI plays a role in the catabolism of hexuronates, especially under osmotic stress conditions when the primary hexuronate degrading enzyme's expression is repressed. uniprot.org The expression of the kduI gene is induced by the presence of galacturonate and glucuronate. uniprot.orgunam.mx

| Enzyme Property | Description |

| Accepted Name | This compound isomerase |

| Systematic Name | This compound aldose-ketose-isomerase |

| Other Names | 4-deoxy-L-threo-5-hexulose uronate isomerase, 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase, kduI (gene name) |

| EC Number | 5.3.1.17 |

| CAS Number | 37318-44-8 |

| Reaction | This compound = 3-deoxy-D-glycero-2,5-hexodiulosonate |

Characterization of 3-deoxy-D-glycero-2,5-hexodiulosonate Formation

The product of the isomerization reaction catalyzed by KduI is 3-deoxy-D-glycero-2,5-hexodiulosonate. uniprot.orgqmul.ac.uk This compound is also known by several synonyms, including (4S)-4,6-dihydroxy-2,5-dioxohexanoate and 2,5-Diketo-3-deoxy-D-gluconate. ebi.ac.ukgenome.jp It is a dioxo monocarboxylic acid and a key intermediate in the subsequent steps of the degradation pathway. ebi.ac.uk The formation of this product is a critical link between the initial breakdown of pectin-derived sugars and the central metabolic pathways.

| Compound Property | Description |

| IUPAC Name | (4S)-4,6-dihydroxy-2,5-dioxohexanoic acid |

| Synonyms | 3-deoxy-D-glycero-2,5-hexodiulosonate, 2,5-Diketo-3-deoxy-D-gluconate |

| Chemical Formula | C6H8O6 |

| Molar Mass | 176.12 g/mol |

Reductive and Oxidative Conversions

Following isomerization, 3-deoxy-D-glycero-2,5-hexodiulosonate undergoes further enzymatic conversions, primarily through reduction and oxidation, to channel it into central metabolism.

Dehydratase and Decarboxylase Activities on Related Sugar Acids

While not directly acting on this compound, dehydratases and decarboxylases are crucial in the metabolism of related sugar acids. For instance, 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41) acts on a similar substrate, catalyzing both dehydration and decarboxylation. wikipedia.org Nucleotide sugar dehydratases are another class of enzymes involved in the biosynthesis of deoxy and amino sugars, which are important components of various biomolecules. nih.govnih.gov These enzymes often work in concert with other enzymes to modify sugar structures. Phenolic acid decarboxylases, while acting on different substrates, provide a model for understanding non-oxidative decarboxylation reactions that can occur in sugar acid metabolism. acs.org

Pathways leading to 2-Keto-3-deoxy-D-gluconate

The intermediate 3-deoxy-D-glycero-2,5-hexodiulosonate is further metabolized to 2-keto-3-deoxy-D-gluconate (KDG). uniprot.org This conversion is catalyzed by the enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase, encoded by the kduD gene in E. coli. uniprot.org This enzyme catalyzes the reversible reduction of 3-deoxy-D-glycero-2,5-hexodiulosonate to KDG with the concomitant oxidation of NADH. uniprot.org

KDG is a significant metabolite that can be further processed in several ways. It can be phosphorylated by 2-dehydro-3-deoxygluconokinase (EC 2.7.1.45) to form 6-phospho-2-dehydro-3-deoxy-D-gluconate. wikipedia.org This phosphorylated intermediate then enters the Entner-Doudoroff pathway, where it is cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. frontiersin.orgnih.gov Alternatively, KDG can be produced from D-gluconate by the action of gluconate dehydratase. nih.gov

Structural and Mechanistic Enzymology

The enzymes involved in the transformations of this compound have been the subject of structural and mechanistic studies to understand their function at a molecular level.

The crystal structure of 5-keto-4-deoxyuronate isomerase (KduI) from E. coli has been determined. sasbdb.org These studies reveal that the enzyme exists as a mixture of dimers, hexamers, and dodecamers in solution. sasbdb.org KduI belongs to the cupin superfamily of proteins and binds a metal ion, likely Zn2+. unam.mx

The enzyme 2-dehydro-3-deoxy-D-gluconate 5-dehydrogenase (KduD) from E. coli has also been characterized. It is a promiscuous enzyme capable of acting on both sugar and steroid substrates. nih.gov Structural studies of related enzymes, such as GH115 α-glucuronidases, provide insights into the domain architecture and substrate binding of enzymes that act on uronic acids. nih.gov

Active Site Analysis of Relevant Enzymes

The enzymes that either produce or transform this compound (DDG) possess highly specialized active sites tailored for their specific substrates.

Unsaturated Glucuronyl Hydrolase (UGL): A key enzyme responsible for producing DDG from unsaturated oligosaccharides is Unsaturated Glucuronyl Hydrolase (UGL), a member of the Glycoside Hydrolase family 88 (GH-88). ebi.ac.uk Structural and mutagenesis studies have provided insights into its catalytic center.

In Bacillus sp. GL1, site-directed mutagenesis has identified Asp(88) and Asp(149) as the most likely catalytic residues for glycosyl hydrolysis. ebi.ac.uk

The UGL from Streptococcus agalactiae (SagUGL) adopts an α(6)/α(6)-barrel structure. ebi.ac.uk Comparative structural analysis and mutagenesis have shown that the residue Arg-236 is crucial for its activity on sulfated glycosaminoglycans, highlighting a key difference from the Bacillus enzyme. ebi.ac.uk

Oligogalacturonate Lyase: This enzyme, belonging to the lyase family (EC 4.2.2.6), generates DDG from an unsaturated disaccharide derived from pectin. creative-enzymes.com Its structure contains a catalytic domain with conserved amino acid residues that are essential for binding the substrate and executing the cleavage reaction. creative-enzymes.com

This compound Isomerase (KduI): This enzyme catalyzes the isomerization of DDG. In Escherichia coli, this enzyme is also known as yqeE. unam.mx It is part of an enzyme cluster that converts DDG into 2-dehydro-3-deoxy-D-gluconate (KDG). ed.ac.uk The related protein KdgF, which is also involved in uronate metabolism, has a characteristic cupin-type structural fold. researchgate.netuchicago.edu

Table 1: Key Residues in the Active Sites of DDG-Metabolizing Enzymes

| Enzyme | Organism | Key Active Site Residues | Function of Residues |

| Unsaturated Glucuronyl Hydrolase (UGL) | Bacillus sp. GL1 | Asp(88), Asp(149) | Catalytic hydrolysis |

| Unsaturated Glucuronyl Hydrolase (SagUGL) | S. agalactiae | Arg-236 | Substrate binding (sulfated GAGs) |

This table is generated based on the available research data.

Proposed Catalytic Mechanisms for this compound Transformation

The formation and conversion of DDG are achieved through distinct enzymatic mechanisms.

Formation of DDG:

Hydrolysis by Unsaturated Glucuronyl Hydrolase (UGL): UGLs act on unsaturated oligosaccharides that are the products of polysaccharide lyases. ebi.ac.uk These enzymes catalyze the hydrolytic cleavage of an α-glycosidic bond, releasing an unsaturated uronic acid, which exists in equilibrium with its keto form, this compound. ebi.ac.uk

Elimination by Oligogalacturonate Lyase: This enzyme catalyzes a β-elimination reaction. It acts on 4-(4-deoxy-β-D-gluc-4-enuronosyl)-D-galacturonate, cleaving a carbon-oxygen bond to produce two molecules of this compound. creative-enzymes.com

Spontaneous Conversion: In some pathways, DDG is formed non-enzymatically. For instance, the breakdown of alginate can produce 4-deoxy-α-L-erythro-hex-4-enopyranuronose, which is thought to spontaneously convert into DDG. nih.gov

Conversion of DDG:

Isomerization: The primary enzymatic fate of DDG is isomerization. This compound isomerase (KduI) catalyzes the conversion of DDG to 3-deoxy-D-glycero-2,5-hexodiulosonate (also referred to as DKII). ed.ac.ukuchicago.edu This isomerization is a critical step in a novel version of the Entner-Doudoroff pathway identified for alginate metabolism. acs.org This pathway ultimately leads to the formation of 2-keto-3-deoxy-gluconate (KDG), a key metabolite that can enter central metabolism. ed.ac.ukacs.org

Table 2: Enzymatic Reactions Involving this compound

| Enzyme | EC Number | Reaction Type | Substrate(s) | Product(s) |

| Unsaturated Glucuronyl Hydrolase | 3.2.1.173 | Hydrolysis | Unsaturated oligosaccharides | This compound + saccharide |

| Oligogalacturonate Lyase | 4.2.2.6 | Lyase (Elimination) | 4-(4-deoxy-β-D-gluc-4-enuronosyl)-D-galacturonate | This compound |

| This compound isomerase | 5.3.1.17 | Isomerization | This compound | 3-deoxy-D-glycero-2,5-hexodiulosonate |

This table summarizes the catalytic functions of enzymes that produce or consume DDG.

Cofactor Dependencies of Enzymes

The direct enzymatic transformation of this compound by isomerases like KduI does not typically require a cofactor. However, enzymes operating upstream or downstream in the metabolic pathways involving DDG often depend on cofactors, most commonly for redox reactions.

For example, in the broader metabolic context of arabinogalactan (B145846) utilization in Maribacter sp., a gluconate-5-dehydrogenase is induced along with the DDG isomerase. nih.govuni-bremen.de Dehydrogenase enzymes characteristically require an electron acceptor, such as NAD⁺ or NADP⁺, to function. Similarly, the enzyme KduD, a dehydrogenase that acts on the product of the KduI reaction, would require a cofactor like NAD(P)⁺. google.com Another example is a GH109 family protein found in Maribacter sp., which is part of the NAD(P)-dependent Gfo/Idh/MocA superfamily of oxidoreductases, indicating a reliance on these cofactors for its catalytic activity within the polysaccharide utilization pathway. nih.gov

Metabolic Fates and Downstream Pathways of 5 Dehydro 4 Deoxy D Glucuronate

Integration into Entner-Doudoroff Pathway Variants

5-Dehydro-4-deoxy-D-glucuronate serves as a crucial entry point into modified versions of the Entner-Doudoroff (ED) pathway, a central route for sugar acid catabolism in many bacteria. This integration is particularly evident in the degradation of alginate and pectin (B1162225).

Alginate Degradation Routes

In marine bacteria and other microorganisms capable of utilizing alginate, a polysaccharide found in the cell walls of brown algae, the degradation process converges on the formation of DDG. Extracellular alginate lyases cleave the polymer into unsaturated monosaccharides. These are then converted, either spontaneously or enzymatically, to DDG.

Once formed, DDG is isomerized by the enzyme This compound isomerase (KduI) to produce 3-deoxy-D-glycero-2,5-hexodiulosonate (DGH) . DGH is subsequently reduced to 2-keto-3-deoxy-D-gluconate (KDG) , a canonical intermediate of the ED pathway. This novel variant of the ED pathway, proceeding through DDG and DGH, has been identified in bacteria such as those from the genus Bacteroides.

Pectin Degradation Branches

Pectin, a major component of plant cell walls, is another significant source of carbon for many soil and plant-associated microbes. The catabolism of polygalacturonate, a principal component of pectin, also funnels through DDG. Similar to alginate degradation, enzymatic breakdown of pectin yields unsaturated uronates that are converted to DDG.

The enzyme KduI plays a critical role here as well, catalyzing the isomerization of DDG to DGH. This establishes a direct link between pectin degradation and the ED pathway. The involvement of KduI in the metabolism of both alginate and pectin-derived intermediates highlights its importance in the catabolism of acidic polysaccharides.

Connection to Central Carbon Metabolism

The metabolic pathways downstream of this compound ultimately lead to the formation of molecules that are central to core energy-generating processes, namely pyruvate (B1213749), glyceraldehyde-3-phosphate, and intermediates of the Citric Acid (TCA) cycle.

Formation of Pyruvate and Glyceraldehyde-3-phosphate

The conversion of DDG to KDG is the key step that connects its metabolism to the classical ED pathway. KDG is then phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) . The enzyme KDPG aldolase (B8822740) subsequently cleaves KDPG into one molecule of pyruvate and one molecule of D-glyceraldehyde-3-phosphate .

These two products are central metabolites:

Pyruvate can be further oxidized to acetyl-CoA and enter the TCA cycle, or it can be used in various biosynthetic pathways.

Glyceraldehyde-3-phosphate is a key intermediate in both glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

This conversion effectively channels the carbon from complex polysaccharides into the main energy-yielding pathways of the cell.

Links to the Citric Acid Cycle via Alpha-Ketoglutarate

Beyond the ED pathway, an alternative oxidative pathway exists in some bacteria for the catabolism of D-glucuronate, which can ultimately be linked to DDG metabolism. In this pathway, D-glucuronate is oxidized to D-glucarate. Subsequent enzymatic reactions convert D-glucarate to α-keto-β-deoxy-D-glucarate , which is then further metabolized to 2,5-diketoadipate . This intermediate can then be decarboxylated to form α-ketoglutarate semialdehyde , which is finally oxidized to α-ketoglutarate , a key intermediate of the Citric Acid Cycle. nih.govnih.gov While this pathway starts from D-glucuronate, the involvement of similar intermediates suggests potential metabolic crosstalk with the DDG-centered pathways, providing a direct route to replenish TCA cycle intermediates.

Role as a Metabolic Intermediate in Microbial Catabolism

This compound is a specialized, yet crucial, metabolic intermediate in the catabolic repertoire of various microorganisms. Its formation from the breakdown of abundant environmental polysaccharides like alginate and pectin underscores its ecological significance. The existence of dedicated enzymes, such as KduI, points to the evolutionary adaptation of microbes to efficiently utilize these carbon sources.

The convergence of different polysaccharide degradation pathways onto DDG, and its subsequent funneling into the ED pathway, represents a metabolically streamlined strategy. This allows organisms to employ a common set of enzymes for the downstream processing of diverse sugar acids. This metabolic convergence is a hallmark of efficiency in microbial catabolism, enabling organisms to thrive in complex and fluctuating nutrient environments.

Compound and Enzyme Information

| Compound Name | Abbreviation | Role in Pathway |

| This compound | DDG | Key intermediate in alginate and pectin catabolism. |

| 3-deoxy-D-glycero-2,5-hexodiulosonate | DGH | Isomerization product of DDG. |

| 2-keto-3-deoxy-D-gluconate | KDG | Central intermediate of the Entner-Doudoroff pathway. |

| 2-keto-3-deoxy-6-phosphogluconate | KDPG | Phosphorylated intermediate, substrate for KDPG aldolase. |

| Pyruvate | - | End product of the Entner-Doudoroff pathway, enters central metabolism. |

| D-glyceraldehyde-3-phosphate | G3P | End product of the Entner-Doudoroff pathway, enters glycolysis. |

| Alpha-ketoglutarate | α-KG | Intermediate of the Citric Acid Cycle. |

| Enzyme Name | EC Number | Reaction Catalyzed |

| This compound isomerase | 5.3.1.17 | This compound <=> 3-deoxy-D-glycero-2,5-hexodiulosonate |

| 2-dehydro-3-deoxy-phosphogluconate aldolase | 4.1.2.14 | 2-dehydro-3-deoxy-D-gluconate 6-phosphate <=> Pyruvate + D-glyceraldehyde 3-phosphate |

Pathways for complete degradation of uronic acid-containing oligosaccharides

The complete degradation of uronic acid-containing oligosaccharides, such as those derived from pectin and alginate, is a multi-step enzymatic process. This pathway involves the initial breakdown of the polysaccharide into smaller, unsaturated oligosaccharides, which are then further catabolized into central metabolic products like pyruvate and glyceraldehyde-3-phosphate.

The initial step in the degradation of uronic acid-containing polysaccharides is their depolymerization by polysaccharide lyases (PLs). These enzymes cleave the glycosidic bonds within the polymer backbone, resulting in the formation of unsaturated oligosaccharides. These smaller fragments are then acted upon by unsaturated glucuronyl hydrolases (GHs). The action of these hydrolases releases unsaturated monosaccharides. asm.orgnih.gov

A key intermediate in this pathway is the unsaturated uronic acid, which is non-enzymatically converted to 4-deoxy-L-threo-5-hexosulose-uronate (DHU), also referred to as 5-keto-4-deoxyuronate (DKI). asm.orgnih.gov This molecule serves as a crucial branch point in the metabolic cascade.

The subsequent metabolism of DHU proceeds through a series of enzymatic reactions:

Isomerization: 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase, also known as KduI or DhuI, catalyzes the isomerization of DHU to 3-deoxy-D-glycero-2,5-hexodiulosonate (another name for this compound). nih.govnih.gov

Reduction: The compound this compound is then reduced by an NADH-dependent reductase/dehydrogenase, known as KduD or DhuD, to form 2-keto-3-deoxy-D-gluconate (KDG). nih.gov

Phosphorylation: KDG is subsequently phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (KdgK), yielding 2-keto-3-deoxy-6-phosphogluconate (KDPG).

Cleavage: Finally, 2-keto-3-deoxy-6-phosphogluconate aldolase (KdgA) cleaves KDPG into two key metabolites of central metabolism: pyruvate and glyceraldehyde-3-phosphate. These molecules can then enter glycolysis and the citric acid cycle for energy production.

This pathway has been extensively studied in various bacteria, particularly those found in marine and gut environments where uronic acid-containing polysaccharides are prevalent.

Research into the degradation of uronic acid-containing oligosaccharides has elucidated the specific enzymes and pathways in various microorganisms. The following tables summarize key research findings on the enzymes involved in the complete degradation of these complex carbohydrates.

Table 1: Key Enzymes in the Degradation of Uronic Acid-Containing Oligosaccharides

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) | Organism Example(s) |

|---|---|---|---|---|---|

| Polysaccharide Lyase | PL | Depolymerization of polysaccharides | Pectin, Alginate | Unsaturated oligosaccharides | Bacteroides thetaiotaomicron, Pseudoalteromonas sp. asm.orgasm.org |

| Unsaturated Glucuronyl Hydrolase | GH105 | Hydrolysis of unsaturated oligosaccharides | Unsaturated oligogalacturonides | Unsaturated monosaccharides | Pseudoalteromonas sp. PS47 asm.org |

| 4-deoxy-L-threo-5-hexosulose-uronate ketol-isomerase | KduI / DhuI | Isomerization | 4-deoxy-L-threo-5-hexosulose-uronate (DHU) | 3-deoxy-D-glycero-2,5-hexodiulosonate | Streptococcus agalactiae, Lacticaseibacillus rhamnosus nih.govnih.gov |

| 2-keto-3-deoxy-d-gluconate dehydrogenase | KduD / DhuD | Reduction | 3-deoxy-D-glycero-2,5-hexodiulosonate | 2-keto-3-deoxy-D-gluconate (KDG) | Streptococcus agalactiae nih.gov |

| 2-keto-3-deoxy-D-gluconate kinase | KdgK | Phosphorylation | 2-keto-3-deoxy-D-gluconate (KDG) | 2-keto-3-deoxy-6-phosphogluconate (KDPG) | Escherichia coli |

| 2-keto-3-deoxy-6-phosphogluconate aldolase | KdgA | Aldol cleavage | 2-keto-3-deoxy-6-phosphogluconate (KDPG) | Pyruvate, Glyceraldehyde-3-phosphate | Escherichia coli |

Table 2: Research Highlights on the Degradation Pathway

| Organism | Polysaccharide Source | Key Findings | Reference |

|---|---|---|---|

| Pseudoalteromonas sp. PS47 | Pectin | A complete enzymatic pathway was biochemically reconstructed, demonstrating the degradation of pectin to galacturonate and 5-keto-4-deoxyuronate (DKI). The study highlighted the critical role of GH105 enzymes in this marine bacterium. | asm.org |

| Streptococcus agalactiae NEM316 | Glycosaminoglycans | The metabolic pathway for unsaturated uronic acids was elucidated, identifying the functions of the isomerase DhuI and the dehydrogenase DhuD in converting DHU to KDG. | nih.gov |

| Bacteroides thetaiotaomicron | Pectin | This human gut bacterium was shown to degrade pectins with varying degrees of esterification, with low-methoxyl pectins being depolymerized more rapidly. The intermediate products were unsaturated oligogalacturonates. | asm.org |

Biological Significance of 5 Dehydro 4 Deoxy D Glucuronate in Microbial Systems

Contribution to Polysaccharide Utilization by Microorganisms

5-Dehydro-4-deoxy-D-glucuronate is a crucial intermediate in the catabolism of uronic acid-containing polysaccharides. Its formation allows microorganisms to channel these complex sugars into their central metabolism. The enzyme this compound isomerase (EC 5.3.1.17) is instrumental in this process, catalyzing the conversion of this compound to 3-deoxy-D-glycero-2,5-hexodiulosonate, which then enters mainstream metabolic pathways. expasy.orgebi.ac.ukcreative-enzymes.com This enzymatic step is a hallmark of pectin (B1162225) degradation in numerous microorganisms. expasy.orgcreative-enzymes.com

In marine environments, bacteria of the phylum Bacteroidetes are primary degraders of complex algal polysaccharides. The marine bacterium Formosa agariphila, for instance, utilizes a sophisticated enzymatic pathway to break down ulvan, a sulfated polysaccharide from green seaweeds. A key step in this pathway involves the generation of this compound from unsaturated uronic acid residues of ulvan oligosaccharides. This process highlights an efficient strategy for carbon acquisition by marine bacteria from abundant algal biomass.

Human gut Bacteroides species, such as Bacteroides thetaiotaomicron, are renowned for their ability to degrade a wide array of dietary polysaccharides, including pectin. oup.com They possess specialized gene clusters known as Polysaccharide Utilization Loci (PULs) that are specifically activated by different glycans. nih.govasm.orgnih.gov The degradation of pectin, a major component of dietary fiber, proceeds through pathways that generate unsaturated oligogalacturonides. These are further metabolized intracellularly, leading to the formation of intermediates like this compound, which are then funneled into the bacterium's central metabolism. This metabolic capability is crucial for the stability and function of the gut microbiota.

Pectinolytic bacteria, such as those from the genus Erwinia, are often plant pathogens that secrete a cocktail of enzymes to break down pectin in the plant cell wall. nih.gov In Erwinia chrysanthemi, the catabolism of pectin and galacturonate converges to form 2-keto-3-deoxygluconate (B102576) (KDG), a process where this compound is a key precursor. The breakdown of pectin generates unsaturated intermediates which are converted to this compound's isomer, 5-keto-4-deoxyuronate, which then acts as a substrate for the isomerase to continue down the metabolic pathway.

Escherichia coli, a common gut bacterium, can also utilize D-galacturonate, the main component of pectin. ebi.ac.uk It possesses a set of genes, the kduI and kduD genes, which are involved in the metabolism of hexuronates. The enzyme 5-keto-4-deoxyuronate isomerase (KduI) facilitates the conversion of galacturonate and glucuronate, particularly under osmotic stress conditions, underscoring the importance of this pathway in the bacterial adaptation to the gut environment. ebi.ac.uk

The degradation of ulvan by marine bacteria like Formosa agariphila directly involves the formation of this compound. An exo-acting unsaturated glucuronyl hydrolase cleaves this compound from the non-reducing end of ulvan oligosaccharides.

The microbial degradation of gellan gum, a polysaccharide produced by Sphingomonas elodea, is carried out by bacteria such as Pseudomonas, Sphingomonas, and Pedobacter. unit.no These bacteria produce gellan lyases that cleave the polysaccharide into oligosaccharides. unit.nonih.gov While gellan contains glucuronic acid, the direct formation of this compound as an intermediate in its degradation is not well-documented, suggesting that alternative pathways may be involved in its complete breakdown to monosaccharides.

Ecological Implications of this compound Metabolism

The microbial metabolism of polysaccharides via the this compound intermediate has significant ecological consequences, particularly in nutrient cycling and biomass decomposition.

The decomposition of dead plant material is fundamental to nutrient cycling in terrestrial ecosystems. Pectin is a major component of plant cell walls, and its degradation by a host of soil and gut microorganisms is a vital process. biologynotesonline.com Bacteria like Erwinia and Bacteroides use pathways involving this compound to unlock the carbon stored in pectin. oup.comnih.gov This not only provides a nutrient source for the bacteria themselves but also releases carbon and other nutrients back into the environment, making them available for new plant growth. In the context of the animal gut, this process is essential for the digestion of dietary fiber, providing energy to the host.

Data Tables

Table 1: Microbial Polysaccharide Degradation Involving this compound Pathway

| Microorganism | Polysaccharide Substrate | Key Enzyme(s) in the Pathway | Metabolic Product from Intermediate |

| Formosa agariphila | Ulvan | Unsaturated glucuronyl hydrolase, this compound isomerase | 3-deoxy-D-glycero-2,5-hexodiulosonate |

| Bacteroides thetaiotaomicron | Pectin | Pectate lyases, this compound isomerase | 3-deoxy-D-glycero-2,5-hexodiulosonate |

| Erwinia chrysanthemi | Pectin | Pectate lyases, this compound isomerase (KduI) | 3-deoxy-D-glycero-2,5-hexodiulosonate |

| Escherichia coli | D-Galacturonate | This compound isomerase (KduI) | 3-deoxy-D-glycero-2,5-hexodiulosonate |

Adaptive Advantages of this compound Processing Pathways

The ability of microbial systems to process this compound, a key intermediate in hexuronate catabolism, confers significant adaptive advantages. These advantages enable bacteria to thrive in diverse and competitive environments by enhancing their metabolic flexibility, nutrient scavenging capabilities, and colonization potential. The intricate regulatory and enzymatic pathways associated with this compound are finely tuned to allow for the efficient utilization of alternative carbon sources, particularly those derived from plant and animal tissues.

A primary adaptive advantage lies in the expanded substrate range accessible to microorganisms possessing these pathways. Hexuronates, such as D-glucuronate and D-galacturonate, are abundant components of pectins, hemicellulose, and various glycosaminoglycans. researchgate.netnih.gov The enzymatic machinery to degrade these complex polysaccharides and subsequently channel the monomeric units into central metabolism via this compound provides a crucial competitive edge, especially in nutrient-limited environments. researchgate.net For instance, in the mammalian gut, the ability to utilize diet-derived glucuronides offers a distinct niche for bacteria like Escherichia coli. nih.gov

The regulation of the hexuronate utilization pathways is a testament to the adaptive evolution of these microbial systems. In many gammaproteobacteria, the expression of the necessary enzymes is tightly controlled by the repressors ExuR and UxuR. researchgate.net This dual-control system, where ExuR and UxuR can act cooperatively to repress the uxu operon, allows for a nuanced response to the availability of different hexuronates. nih.gov This regulatory sophistication ensures that the metabolic machinery is only synthesized when needed, conserving cellular resources and optimizing metabolic efficiency. The ability to respond to specific inducers, such as D-glucuronate and D-fructuronate, allows for a rapid adaptation to changing nutrient landscapes. microbiologyresearch.org

Furthermore, the processing of this compound is linked to other critical cellular functions that enhance survival and colonization. Studies have indicated a connection between hexuronate metabolism and bacterial motility and biofilm formation. nih.gov The regulator UxuR, in addition to controlling the catabolic pathway, has been implicated in the regulation of flagellar proteins. researchgate.net This suggests a coordinated response where the presence of specific nutrients not only triggers their catabolism but also enhances the bacterium's ability to move towards nutrient gradients and establish resilient communities.

The metabolic flexibility afforded by these pathways is another key advantage. The catabolism of hexuronates via this compound ultimately leads to intermediates that can enter central metabolic routes like the Entner-Doudoroff pathway. mdpi.com This integration with core metabolism allows the organism to efficiently convert a wider variety of carbon sources into energy and essential biosynthetic precursors. In anaerobic environments, the fermentation of D-galacturonate through a novel pathway that intersects with the phosphoketolase pathway demonstrates the metabolic versatility linked to hexuronate catabolism. nih.gov

The table below summarizes the key adaptive advantages conferred by the microbial processing of this compound.

| Adaptive Advantage | Description | Supporting Research Findings |

| Expanded Nutrient Utilization | Enables the use of abundant biopolymers like pectin and glycosaminoglycans as carbon sources. | Hexuronates are major components of plant cell walls and animal connective tissues. researchgate.netnih.gov |

| Enhanced Competitiveness | Provides a competitive edge in nutrient-limited environments and complex microbial communities. | The ability to utilize limiting nutrients is crucial for bacterial competition in host environments. researchgate.net |

| Metabolic Flexibility | Intermediates from the pathway feed into central metabolic routes, allowing for efficient energy and precursor generation. | The pathway leads to intermediates of the Entner-Doudoroff and phosphoketolase pathways. mdpi.comnih.gov |

| Sophisticated Regulation | Tight control by repressors like ExuR and UxuR ensures efficient and timely expression of catabolic enzymes. | The uxu operon is under the dual control of UxuR and ExuR, allowing for cooperative repression. researchgate.netnih.gov |

| Enhanced Colonization | The pathway is linked to motility and biofilm formation, facilitating movement towards nutrients and establishment of communities. | The regulator UxuR is involved in the control of bacterial motility. nih.govresearchgate.net |

Molecular and Genetic Regulation of 5 Dehydro 4 Deoxy D Glucuronate Metabolism

Gene Identification and Genomic Context of Enzymes

The metabolism of 5-dehydro-4-deoxy-D-glucuronate is facilitated by a specific set of enzymes whose corresponding genes have been identified and studied in various bacteria. These genes are often found in close proximity to each other, reflecting their coordinated role in the metabolic pathway.

kduI Gene and its Orthologs

The kduI gene encodes the enzyme this compound isomerase (also known as 5-keto-4-deoxyuronate isomerase or DKI isomerase) uniprot.orguniprot.org. This enzyme catalyzes the isomerization of this compound into 3-deoxy-D-glycero-2,5-hexodiulosonate uniprot.orguni-goettingen.de. This reaction is a crucial step in the pathway that channels breakdown products of pectin (B1162225) into central metabolism uniprot.orguniprot.org.

The kduI gene is part of the unsaturated monogalacturonate degradation pathway, which, along with the saturated monogalacturonate pathway, converges to produce 2-keto-3-deoxygluconate (B102576) (KDG) nih.gov. KDG is a key metabolite that acts as an inducer for the repressor protein KdgR, which controls the expression of nearly all genes involved in pectin utilization nih.govnih.gov.

Orthologs of the kduI gene are found across various bacterial species, particularly those known for their ability to degrade plant polysaccharides. The presence and organization of these orthologs highlight the conserved nature of this metabolic pathway.

Table 1: The kduI Gene and Its Orthologs

| Gene | Organism | Function | Reference |

|---|---|---|---|

| kduI | Dickeya dadantii (formerly Erwinia chrysanthemi) | This compound isomerase | uniprot.org |

| kduI | Escherichia coli | Facilitates hexuronate conversion under osmotic stress | plos.orgnih.gov |

| kduI | Bacillus subtilis | Part of the kduID operon involved in hexuronate utilization | ebi.ac.uk |

Genes Encoding Oligogalacturonate Lyases and Unsaturated Glucuronyl Hydrolases

The production of this compound and its precursors from pectin involves the action of several key enzymes, including oligogalacturonate lyases and unsaturated glucuronyl hydrolases.

Oligogalacturonate lyases (OGLs) are cytoplasmic enzymes that break down oligogalacturonates, which are short chains of galacturonic acid residues derived from pectin. These enzymes belong to the pectate lyase family 22 and catalyze the conversion of digalacturonate into monogalacturonate and 5-keto-4-deoxyuronate, a molecule structurally similar to this compound nih.govnih.gov. In the plant pathogen Erwinia chrysanthemi, the gene encoding this enzyme is designated as ogl.

Unsaturated glucuronyl hydrolases (UGLs) are crucial for processing the unsaturated oligosaccharides generated by polysaccharide lyases nih.gov. These enzymes, categorized under glycoside hydrolase families GH88 and GH105, hydrolyze the glycosidic bond at the non-reducing end of an unsaturated uronic acid residue nih.govcazypedia.orgresearchgate.netjax.org. In Bacillus sp. GL1, a novel UGL was identified that is induced by growth on gellan or xanthan. The corresponding gene was isolated and found to encode a 42 kDa protein nih.gov. These hydrolases play a ubiquitous role in the degradation of various oligosaccharides containing an unsaturated uronic acid terminus nih.govnih.gov.

Table 2: Genes Encoding Key Pectin-Degrading Enzymes

| Enzyme | Gene | Organism | Function | Reference |

|---|---|---|---|---|

| Oligogalacturonate Lyase | ogl | Yersinia enterocolitica, Enterobacteriaceae | Cytoplasmic degradation of oligogalacturonate | nih.govnih.gov |

| Unsaturated Glucuronyl Hydrolase | ugl (example) | Bacillus sp. GL1 | Hydrolysis of unsaturated oligosaccharides | nih.gov |

Transcriptional Regulation and Induction by Substrates

The expression of genes involved in this compound metabolism is tightly regulated to ensure that the necessary enzymes are produced only when their substrates are available. This regulation is primarily achieved through transcriptional control mechanisms that respond to specific inducer molecules and environmental cues.

Response to D-Galacturonate and D-Glucuronate

D-galacturonate, the main component of pectin, and D-glucuronate are potent inducers of the pectin degradation pathway universiteitleiden.nlwur.nl. In the fungus Aspergillus niger, the genes responsible for D-galacturonate catabolism are upregulated in the presence of D-galacturonate, which acts as the inducer molecule universiteitleiden.nl. Similarly, in the plant pathogen Botrytis cinerea, several genes for pectin decomposition and D-galacturonic acid catabolism are induced by D-galacturonic acid wur.nlresearchgate.net.

In Escherichia coli, both D-galacturonate and D-glucuronate induce the expression of the kduI and kduD genes. Under anaerobic conditions, this induction is particularly strong, with expression levels increasing by up to 54-fold plos.orgnih.gov. This induction is crucial for the bacterium's ability to utilize these hexuronates as carbon sources. The regulation in E. coli involves two key transcriptional repressors, ExuR and UxuR, which control the synthesis of enzymes for hexuronic acid metabolism nih.gov. In Caulobacter crescentus, a LacI-family repressor named HumR controls the expression of the hexuronate isomerase pathway, and this repression is relieved by D-galacturonate and to a lesser extent, D-glucuronate scirp.orgscu.edu.

Regulation under Osmotic Stress Conditions

Environmental conditions such as osmotic stress can significantly influence the metabolic strategies of bacteria. In E. coli, the conventional pathways for degrading D-galacturonate and D-glucuronate, which rely on the enzymes encoded by the uxaABC and uxuAB operons, are repressed under conditions of high osmotic stress plos.orgnih.gov. This repression is dependent on the transcriptional regulator OxyR plos.org.

Under these stressful conditions, the kduI and kduD genes provide an alternative pathway for hexuronate metabolism. The expression of kduI and kduD is not sensitive to osmotic stress and is not dependent on OxyR plos.orgresearchgate.net. This allows E. coli to continue metabolizing hexuronates when the primary pathways are shut down. Mutant strains of E. coli lacking kduI and kduD show significantly impaired growth on galacturonate or glucuronate under osmotic stress, highlighting the critical role of this alternative pathway for adaptation plos.orgnih.govamanote.com.

Operon Structures and Co-expression Patterns

The genes encoding the enzymes for this compound metabolism are often organized into operons, which are units of coordinately transcribed genes khanacademy.orgresearchgate.netyoutube.com. This organization allows for efficient and simultaneous regulation of all the genes required for a specific metabolic function.

In many bacteria, including Dickeya dadantii and Bacillus subtilis, the genes involved in pectin degradation are controlled by the transcriptional repressor KdgR ebi.ac.uknih.govresearchgate.net. The expression of the entire pectinolytic pathway is typically repressed by KdgR in the absence of an inducer. The true inducer that inactivates KdgR is 2-keto-3-deoxygluconate (KDG), a downstream product of the pathway nih.govnih.govnih.gov. This creates a positive feedback loop: initial low-level degradation of pectin produces KDG, which then derepresses the genes for more efficient pectin breakdown nih.gov.

In B. subtilis, the kduI gene is part of the kduID operon, which is regulated by the KdgR repressor ebi.ac.uk. In E. coli, kduI and kduD are also co-regulated and are crucial for hexuronate metabolism under osmotic stress plos.orgnih.gov. The co-expression of genes within these operons ensures that all the necessary components for the metabolic pathway are available at the same time. This coordinated expression is a hallmark of bacterial gene regulation and is essential for the efficient utilization of complex carbohydrates like pectin kent.ac.ukfrontiersin.org. The study of these operon structures and their regulatory mechanisms provides valuable insights into the metabolic adaptability of bacteria.

Genetic Engineering Approaches for Pathway Elucidation

The intricate metabolic pathway of this compound has been progressively unraveled through the application of powerful genetic engineering techniques. These approaches have been instrumental in identifying and characterizing the function of key enzymes and regulatory elements, providing a clearer picture of how this compound is processed in various organisms.

At the forefront of these methodologies is gene knockout , a technique that involves the targeted inactivation or deletion of a specific gene. By observing the resulting metabolic changes in the organism, researchers can infer the function of the disabled gene. For instance, the deletion of the gluE gene in the filamentous fungus Aspergillus niger resulted in a significant reduction in its ability to grow on and consume D-glucuronic acid. frontiersin.org This provided strong evidence that gluE, which encodes an L-idonate 5-dehydrogenase, is a critical component of the fungal D-glucuronic acid catabolic pathway, which proceeds through the formation of 5-keto-D-gluconate. frontiersin.org

Complementing gene knockout is gene overexpression , where the expression of a specific gene is artificially increased. This can help to confirm the function of an enzyme and to produce larger quantities of it for biochemical characterization. This technique has been pivotal in studying the enzymes that metabolize derivatives of glucuronic acid, allowing for detailed in vitro analysis of their substrate specificity and kinetic properties.

Site-directed mutagenesis has proven to be an invaluable tool for dissecting the catalytic mechanisms of enzymes within the this compound pathway. This technique allows for the precise alteration of the amino acid sequence of a protein. For example, site-directed mutagenesis studies were crucial in identifying the catalytic residues of the unsaturated glucuronyl hydrolase in Bacillus sp. GL1. ebi.ac.uk By systematically replacing specific amino acid residues, such as Asp88 and Asp149, and observing the loss of enzymatic activity, researchers were able to pinpoint these as essential for the hydrolysis of unsaturated oligosaccharides. ebi.ac.uk

Furthermore, the use of reporter genes has facilitated the study of gene regulation within this metabolic pathway. By fusing the promoter region of a gene of interest to a reporter gene (e.g., one encoding a fluorescent protein), the expression of the target gene can be easily monitored under different conditions. This approach provides insights into the transcriptional control of the enzymes involved in this compound metabolism.

Directed evolution is another powerful genetic engineering strategy that has been utilized to probe and engineer metabolic pathways. escholarship.org While not yet extensively applied to the this compound pathway, its principles of generating genetic diversity and applying selective pressures hold immense potential for further elucidating and even re-engineering this metabolic route for biotechnological purposes. escholarship.org

These genetic engineering approaches, often used in combination, have been fundamental in constructing a coherent model of this compound metabolism. They have allowed scientists to move beyond mere pathway prediction based on genomic data to the functional validation and detailed characterization of the enzymes and genes involved.

Advanced Methodologies for Biochemical and Genetic Research of 5 Dehydro 4 Deoxy D Glucuronate

Enzymatic Activity Assays

Determining the activity of enzymes that transform 5-Dehydro-4-deoxy-D-glucuronate is fundamental to understanding its biochemical role. Various assays are employed to quantify the rate of these enzymatic reactions.

Spectrophotometric assays are a cornerstone for monitoring enzyme activity by measuring changes in light absorbance.

The Thiobarbituric Acid (TBA) Assay is a well-established spectrophotometric method often used to detect lipid peroxidation products, primarily malondialdehyde (MDA). nih.gov The principle involves the reaction of TBA with aldehydes under acidic conditions and high temperatures (e.g., 95°C), forming a pink-colored adduct that can be quantified by measuring its absorbance, typically at 532 nm. nih.govnih.gov While not exclusively for MDA, the assay can detect other aldehydes and decomposition products from hydroperoxides. researchgate.net In the context of this compound, this assay could theoretically be adapted to measure the formation of aldehydic breakdown products resulting from its enzymatic degradation.

Another spectrophotometric approach involves coupled enzyme assays . For instance, a sensitive assay for the precursor D-glucuronate has been developed using Escherichia coli uronate isomerase and mannonate dehydrogenase, where the conversion of D-glucuronate is coupled to the oxidation of NADH, a molecule whose disappearance can be monitored spectrophotometrically. nih.gov A similar principle could be applied to enzymes acting on this compound, where its conversion is linked to the activity of a second enzyme that produces or consumes a chromogenic substance.

| Assay Type | Principle | Measurement | Typical Wavelength |

| Thiobarbituric Acid (TBA) Assay | Reaction of TBA with aldehydic degradation products. nih.govnih.gov | Formation of a colored MDA-TBA₂ adduct. nih.gov | 532 nm nih.govnih.gov |

| Coupled Enzyme Assay | Enzymatic reaction is linked to a second reaction that produces or consumes a light-absorbing molecule (e.g., NADH). nih.gov | Change in absorbance of the chromogenic substance. nih.gov | Dependent on the coupled reaction (e.g., 340 nm for NADH) |

Enzymatic reactions that involve the consumption or production of protons (H⁺) can be monitored by measuring the resulting change in the pH of the reaction mixture. This is the basis of pH-shift assays, which are particularly useful for studying lyases like dehydratases and decarboxylases.

For example, the enzyme 5-dehydro-4-deoxyglucarate dehydratase catalyzes a reaction that involves both the removal of a water molecule (dehydration) and a carboxyl group (decarboxylation). wikipedia.orgcreative-enzymes.com This type of reaction can lead to a net change in the proton concentration of the solution. By using a sensitive pH meter or a pH-indicating dye, the rate of the enzymatic reaction can be determined in real-time. This method provides a continuous and direct measurement of enzyme activity without the need for labeled substrates or coupled reactions.

Metabolomics and Pathway Flux Analysis

Metabolomics provides a snapshot of the small molecules present in a biological system, while pathway flux analysis quantifies the rate of metabolic conversions. These approaches are powerful tools for studying the role of this compound in vivo.

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific analytical technique used to separate, identify, and quantify metabolites from complex biological samples. nih.gov In the study of this compound, LC-MS is invaluable for:

Detecting and quantifying this compound and other related pathway intermediates, even at very low concentrations.

Confirming the identity of these intermediates through their unique mass-to-charge ratio and fragmentation patterns.

Analyzing metabolic profiles of cells or tissues to understand how the levels of these intermediates change under different genetic or environmental conditions.

Recent advancements have led to the development of robust LC-MS/MS methods for the analysis of glucuronide conjugates in various biological matrices, demonstrating the technique's applicability in this area. nih.gov

Isotopic tracing is a technique used to track the movement of atoms through a metabolic network. By supplying cells with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹³C-glucuronate), researchers can follow the path of the labeled carbon atoms as they are incorporated into downstream metabolites, including this compound.

The distribution of the isotope in the various intermediates is analyzed using mass spectrometry or NMR spectroscopy. This information allows for the elucidation of metabolic pathways, the identification of active and alternative routes, and the quantification of the rate (flux) of carbon through different branches of the pathway.

Proteomic and Metagenomic Approaches for Enzyme Discovery

Identifying the enzymes that act on this compound is crucial for understanding its metabolism and for potential applications in biotechnology.

Proteomics involves the large-scale study of proteins. By comparing the proteomes of microorganisms grown in the presence and absence of a precursor to this compound, researchers can identify enzymes that are specifically upregulated. These candidate enzymes, such as this compound isomerase, can then be isolated and characterized to confirm their function. ebi.ac.ukuniprot.org

Metagenomics offers a powerful strategy for enzyme discovery by bypassing the need for microbial cultivation. rsc.org This approach involves the direct extraction and sequencing of DNA from an environmental sample (e.g., soil, marine sediment). rsc.org The resulting vast datasets of genetic information can be mined for genes predicted to encode enzymes involved in hexuronate metabolism. rsc.org By using sequence similarity networks, phylogenetic analysis, and genomic context, researchers can identify novel candidate enzymes and subsequently validate their function through heterologous expression and activity screening. rsc.org This has been particularly fruitful in discovering enzymes from marine bacteria that degrade algal polysaccharides. ebi.ac.uk

| Methodology | Objective | Approach | Key Outcome |

| Proteomics | Identify enzymes involved in the metabolism of this compound. | Comparative analysis of protein expression under different conditions. | Identification of upregulated enzymes for functional characterization. |

| Metagenomics | Discover novel enzymes from unculturable organisms. rsc.org | Sequencing of environmental DNA and bioinformatic mining for enzyme-encoding genes. rsc.org | Access to a vast pool of previously unknown biocatalysts. rsc.org |

Metaproteomic Identification of Key Enzymes

Metaproteomics, the large-scale study of proteins from a community of organisms, provides a direct functional snapshot of microbial consortia. This approach is particularly valuable for identifying enzymes involved in the degradation of complex biopolymers like pectin (B1162225), a process in which this compound is an intermediate. By analyzing the entire protein complement of a microbial community from a specific environment, such as the gut of an herbivore or a composting pile, researchers can identify the key enzymatic players in polysaccharide metabolism.

For instance, in environments rich in decaying plant matter, metaproteomic analysis can reveal the presence and abundance of enzymes such as pectate lyases, polygalacturonases, and, crucially, the downstream enzymes that process the resulting unsaturated monosaccharides. One such enzyme is this compound isomerase (KduI), which catalyzes the isomerization of this compound to 3-deoxy-D-glycero-2,5-hexodiulosonate. The identification of KduI and other related enzymes like RhiN and YteR in metaproteomic datasets from pectin-rich environments provides strong evidence for the active degradation of pectin and the involvement of the corresponding metabolic pathway.

A proteomic study of Bacillus subtilis spores, for example, identified numerous proteins associated with germination, some of which are located in the inner spore membrane uva.nl. While not a traditional metaproteomics study of a diverse microbial community, this type of analysis highlights how proteomics can pinpoint proteins essential for processes that may involve the breakdown of plant-derived compounds for growth initiation uva.nl.

Table 1: Key Enzymes in this compound Metabolism Identified in Proteomic and Genomic Studies

| Enzyme | Abbreviation | Function | Organism(s) |

| This compound isomerase | KduI | Isomerization of this compound | Raphidocelis subcapitata, Bacillus subtilis |

| Rhamnogalacturonan disaccharide hydrolase | RhiN | Hydrolysis of rhamnogalacturonan disaccharide | Bacillus subtilis |

| Unsaturated glucuronyl hydrolase | YteR | Hydrolysis of unsaturated glucuronic acid-containing oligosaccharides | Bacillus subtilis |

Genome Mining for Novel Enzyme Functions

Genome mining has become a powerful tool for discovering novel enzymes and metabolic pathways. This approach involves searching through the vast repository of genomic and metagenomic data to identify gene clusters that are predicted to be involved in specific metabolic functions. For the study of this compound, genome mining can uncover the genetic blueprints for its formation and subsequent catabolism.

A prime example of the power of genome mining is the characterization of the pectin-degrading specialist bacterium, Monoglobus pectinilyticus, found in the human colon nih.gov. Genomic analysis of this organism revealed a highly specialized set of genes for pectin degradation, including numerous pectate lyases and the complete variant Entner-Doudoroff pathway for the catabolism of the resulting uronic acids nih.gov. This genomic blueprint provides a clear picture of how this bacterium is adapted to a pectin-rich diet and highlights the specific enzymes involved in processing pectin-derived sugars.

Furthermore, genome mining can identify homologous genes in other organisms, suggesting they may possess similar metabolic capabilities. The identification of gene clusters encoding for polysaccharide lyases alongside genes for enzymes like KduI and YteR in a variety of bacteria reinforces our understanding of the widespread nature of these degradation pathways. These computational predictions can then guide experimental work to verify the function of these novel enzymes. The process of genome mining has the potential to significantly expand the known repertoire of enzymes involved in the metabolism of this compound and related compounds nih.govfrontiersin.org.

Structural Biology Techniques

Understanding the precise molecular mechanisms of enzymes that modify this compound requires detailed three-dimensional structural information. X-ray crystallography and cryo-electron microscopy are the leading techniques providing these atomic-level insights.

X-ray Crystallography of this compound-Modifying Enzymes

X-ray crystallography has been instrumental in elucidating the structures of several enzymes that act on substrates related to this compound. A notable example is the crystal structure of unsaturated glucuronyl hydrolase (UGL) from Bacillus sp. GL1 nih.govnih.gov. This enzyme is responsible for the hydrolysis of unsaturated glucuronic acid-containing oligosaccharides, which are products of polysaccharide lyases nih.gov. The crystal structures of UGL, both in its apo form and in complex with a substrate, have provided a detailed view of the active site and the key amino acid residues involved in substrate recognition and catalysis nih.govnih.gov.

Significantly, the crystal structure of the protein YteR from Bacillus subtilis has also been determined nih.gov. YteR is known to be involved in the production of this compound. The structural analysis of YteR revealed a double α-helical barrel fold and a large central pocket, which is presumed to be the active site nih.gov. The structural similarity of YteR to UGL suggests a related catalytic mechanism, providing a framework for understanding how this class of enzymes recognizes and processes their respective substrates nih.gov.

Table 2: X-ray Crystallography Data for a this compound-Related Enzyme

| Enzyme | Organism | PDB ID | Resolution (Å) | Key Structural Feature |

| Unsaturated Glucuronyl Hydrolase (UGL) | Bacillus sp. GL1 | 2FUZ | 1.8 | Complex with tetrasaccharide substrate nih.gov |

| YteR | Bacillus subtilis | 1YTE | 1.6 | Double α-helical barrel with a large central pocket nih.gov |

Cryo-Electron Microscopy Studies of Enzyme Complexes

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible macromolecular complexes that are often difficult to crystallize. While specific cryo-EM studies on enzymes directly modifying this compound are currently limited, the technique holds immense promise for this field. Many enzymes involved in polysaccharide degradation, such as polysaccharide lyases, function as part of larger, multi-enzyme complexes, sometimes associated with the cell surface.

Future Research Directions in 5 Dehydro 4 Deoxy D Glucuronate Biochemistry

Discovery of Novel Enzymes and Pathways

The known pathways involving 5-dehydro-4-deoxy-D-glucuronate represent only a fraction of the metabolic diversity present in nature. Future research will focus on identifying and characterizing new enzymes and the pathways they constitute.

Exploration in Underexplored Microbial Ecosystems

The search for novel enzymes is leading scientists to environments where hexuronate-rich biomass is prevalent. Saprotrophic microorganisms, which decompose organic matter, are a primary target. nih.gov Ecosystems such as forest soils, agricultural waste sites (e.g., sugar beet pulp and citrus processing waste), and marine environments are rich sources of fungi and bacteria with specialized catabolic pathways. nih.govnih.gov For instance, the D-glucuronic acid found in plant cell wall polysaccharides like glucuronoxylan and algal cell wall components like ulvan is a key carbon source for many microbes. nih.gov

Marine bacteria, in particular, have evolved unique enzymatic cascades to degrade algal polysaccharides. rsc.org The exploration of these marine microbes, as well as those in industrial waste streams, is expected to yield a variety of new enzymes with potentially novel properties, such as high salt tolerance or thermal stability. nih.govrsc.org The soil bacterium Acinetobacter baylyi and members of the genus Pseudomonas have already been shown to possess alternative pathways for D-glucarate degradation, highlighting the metabolic plasticity that is yet to be fully explored. nih.gov

Functional Characterization of Putative Enzymes

Once identified, putative enzymes must be functionally characterized to understand their role in the metabolic network. This involves expressing the enzymes and determining their substrate specificity, kinetic parameters, and optimal operating conditions. For example, recent studies on the fungal D-glucuronic acid pathway in Aspergillus niger have characterized new enzymes such as NADPH-dependent 2-keto-L-gulonate reductase (GluD) and L-idonate 5-dehydrogenase (GluE), providing detailed kinetic data. frontiersin.org

Similarly, two new 5-keto-4-deoxy-D-glucarate dehydratases/decarboxylases from Comamonas testosteroni and Polaromonas naphthalenivorans have been identified and characterized, revealing differences in their catalytic activity and thermal stability compared to known enzymes. microbiologyresearch.org The enzyme this compound isomerase (KduI), which acts directly on a precursor to this compound, and unsaturated glucuronyl hydrolase (UGL) are other key enzymes whose properties have been detailed, including crystal structures that reveal their mechanism of action. rsc.orgmicrobiologyresearch.orgfrontiersin.org

Future work will involve characterizing the many unannotated or putative enzymes found in genomic databases that show sequence homology to known pathway enzymes. This will fill the gaps in our understanding of how this compound is produced and consumed in different organisms.

| Enzyme | Organism | Substrate(s) | Km (mM) | kcat (s-1) |

| GluD | Aspergillus niger | 2-keto-L-gulonate | 25.3 | 21.4 |

| L-idonate | 12.6 | 1.1 | ||

| GluE | Aspergillus niger | L-idonate | 30.9 | 5.5 |

| 5-keto-D-gluconate | 8.4 | 7.2 | ||

| KdgD | Acinetobacter baylyi | keto-deoxy glucarate | 1.0 | 4.5 |

| KdgD | Comamonas testosteroni | keto-deoxy glucarate | 1.1 | 3.1 |

| KdgD | Polaromonas naphthalenivorans | keto-deoxy glucarate | 1.1 | 1.7 |

Table 1: Kinetic parameters of recently characterized enzymes in pathways related to this compound. Data sourced from nih.govmicrobiologyresearch.org.

Elucidation of Regulatory Networks

The metabolic pathways involving this compound are tightly controlled to ensure efficient carbon utilization and to prevent the buildup of toxic intermediates. A key area of future research is to unravel the complex regulatory networks that govern the expression of the relevant catabolic genes.

In bacteria, transcriptional repressors play a central role. For example, in Bacillus subtilis, the expression of the kduID operon, which includes the gene for this compound isomerase, is negatively regulated by the KdgR repressor. microbiologyresearch.orgnih.gov The expression is induced by galacturonate and is also subject to catabolite repression by glucose via the CcpA protein. microbiologyresearch.orgnih.gov Researchers have identified two specific binding sites for the KdgR repressor in the region between the kdgR and kduI genes, demonstrating a sophisticated mechanism of control. microbiologyresearch.orgnih.gov

In Proteobacteria, other regulators like GguR, GudR, and GulR have been identified that control hexuronate/aldarate utilization genes. nih.govnih.gov In Escherichia coli, the regulators ExuR and UxuR control the metabolism of hexuronates, sometimes forming heterodimers to fine-tune gene expression. microbiologyresearch.orgasm.org

In fungi, gene clustering is a common regulatory strategy. In Aspergillus niger, the genes for the enzymes GluD and GluE are located next to each other and share a common bidirectional promoter, ensuring they are transcribed together when needed. nih.govfrontiersin.org Future research will use techniques like transcriptomics and proteomics to identify more of these regulatory elements and to understand how different environmental signals are integrated to control metabolic flux through these pathways.

Computational Modeling and Enzyme Engineering

To fully harness the biotechnological potential of the pathways involving this compound, it is essential to move beyond discovery and into the realm of engineering. Computational tools are becoming indispensable for both understanding and manipulating these complex biological systems.

Rational Design of Enzymes for Improved Activity

Rational design uses knowledge of an enzyme's structure and function to make targeted mutations that improve its properties, such as activity, stability, or substrate specificity. nih.gov This approach is a powerful alternative to directed evolution, as it can significantly reduce the time and effort required to obtain a desired biocatalyst. nih.gov

Strategies for rational design include modifying the steric hindrance within the active site to accommodate bulkier substrates or remodeling the network of interactions between the enzyme and its substrate to enhance binding and catalysis. nih.gov Molecular dynamics simulations can be used to predict how specific mutations will affect the enzyme's flexibility and function. A recent study successfully used such an approach to engineer a 5-aminolevulinate synthase, achieving a 7-fold increase in specific activity. nih.gov These same principles can be applied to key enzymes in the this compound pathways. For instance, the activity of 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase could be optimized for industrial conditions using these engineering strategies. microbiologyresearch.org

Predictive Modeling of Metabolic Fluxes

Metabolic flux analysis is a computational method used to predict the flow of metabolites through a metabolic network. researchgate.net By creating a mathematical model of an organism's metabolism, researchers can simulate how changes in gene expression or environmental conditions will affect the production of a desired compound.

Constraint-based modeling, a common approach in flux analysis, can be used to characterize the intracellular metabolic states of microorganisms. This can help identify metabolic bottlenecks or competing pathways that divert resources away from the product of interest. For example, flux sampling has been used to understand the differences in the production of volatile compounds among different strains of wine yeast.

In the context of this compound, predictive modeling could be used to optimize the conversion of biomass-derived hexuronates into valuable chemicals. By simulating the metabolic fluxes in engineered bacteria or fungi, researchers can identify the most effective genetic modifications to maximize product yield, paving the way for more efficient and sustainable bioproduction processes.

Role of this compound in Interspecies Interactions

The intricate web of relationships within microbial communities is often mediated by the production and exchange of metabolites. This compound, a key intermediate in the degradation of complex polysaccharides, is emerging as a significant player in these interspecies interactions, particularly within the context of the human gut microbiota. Its role is primarily centered on the breakdown of dietary fibers, a process that necessitates cooperation and competition among different bacterial species.

The degradation of complex plant polysaccharides like pectin (B1162225) is a formidable task that is often too complex for a single microbial species to accomplish alone. This challenge is overcome through the coordinated action of microbial consortia, where different members specialize in breaking down specific components of the polysaccharide. In the human gut, bacteria from the genus Bacteroides, such as Bacteroides thetaiotaomicron, are well-equipped with an arsenal (B13267) of enzymes, known as polysaccharide utilization loci (PULs), to initiate the breakdown of pectins. nih.govosti.gov This initial degradation releases a variety of smaller oligosaccharides and sugar derivatives, including this compound, into the environment.

Research has demonstrated that the degradation of pectin is more efficient in the presence of a complete fecal flora than with pure cultures of Bacteroides thetaiotaomicron. nih.gov Furthermore, co-culturing B. thetaiotaomicron with other bacteria, such as Escherichia coli, enhances the breakdown of pectin, indicating a synergistic relationship. nih.govnih.gov In these scenarios, it is plausible that this compound, as a breakdown product, becomes a publicly available good that can be utilized by other members of the microbial community that may lack the enzymatic machinery to degrade the parent polysaccharide but can metabolize this intermediate. This process, known as cross-feeding, is a fundamental aspect of microbial ecology that promotes community stability and diversity. nih.gov

The availability of this compound can foster different types of interspecies interactions:

Commensalism: One species, the primary degrader, breaks down a complex polysaccharide and releases this compound, which is then consumed by a second species that benefits without affecting the first.

Mutualism: The consumption of this compound by a secondary species might prevent the accumulation of potentially inhibitory metabolic byproducts, thereby benefiting the primary degrader as well.

Competition: Multiple species capable of utilizing this compound may compete for this resource, influencing the composition and dynamics of the microbial community.

While direct evidence for this compound acting as a signaling molecule is still limited, its presence as a product of polysaccharide degradation could indirectly signal the availability of a particular niche. The detection of this compound might trigger the expression of specific metabolic pathways in neighboring bacteria, enabling them to capitalize on the newly available carbon source.

The table below summarizes the key research findings on the role of polysaccharide degradation intermediates in interspecies interactions, highlighting the context in which this compound plays a role.

| Research Finding | Interacting Species | Polysaccharide Substrate | Role of Intermediates | Reference |

| Enhanced degradation of pectin in co-culture | Bacteroides thetaiotaomicron & Escherichia coli | Pectin | Cross-feeding of degradation products | nih.govnih.gov |

| Coordinated enzyme pathways for pectin degradation | Bacteroides thetaiotaomicron | Pectin (Rhamnogalacturonan-I) | Release of galactooligosaccharides for cross-feeding | nih.gov |

| Metabolism of complex glycans by gut bacteria | Human gut microbiota | Pectin (Rhamnogalacturonan-II) | Coordinated deconstruction by a single species, implying potential for cross-feeding of intermediates | osti.govproquest.com |

| Cross-feeding on dietary galactomannans | Bacteroides ovatus, Lactiplantibacillus plantarum, Bifidobacterium adolescentis | Galactomannans | Release of β-manno-oligosaccharides supporting growth of other species | nih.gov |

| Cross-feeding on dietary and host-derived glycans | Bacteroides and Bifidobacterium species | Various glycans | Release of oligosaccharides by primary degraders for utilization by secondary degraders | nih.gov |

Q & A

What experimental approaches are used to confirm the enzymatic activity of 5-dehydro-4-deoxy-D-glucuronate isomerase (kduI) in carbohydrate degradation pathways?

Level: Basic

Methodological Answer:

The enzymatic activity of kduI is typically validated using coupled assays with supporting enzymes. For example, in marine Bacteroidetes, the isomerase reaction is confirmed by combining kduI with a dehydratase (e.g., P29_PDnc) and a glycoside hydrolase (e.g., P33_GH105). The thiobarbituric acid assay monitors the release of this compound, while fluorophore-assisted carbohydrate electrophoresis (FACE) tracks substrate conversion intermediates . Isotopic labeling (e.g., deuterium oxide in reaction mixtures) coupled with mass spectrometry further confirms reaction reversibility and deuterium incorporation at specific positions .

How does this compound integrate into central carbon metabolism in pectin-degrading microorganisms?

Level: Basic

Methodological Answer:

In pectinolytic pathways, this compound is isomerized to 3-deoxy-D-glycero-2,5-hexodiulosonate via kduI. This product is subsequently converted to 2-dehydro-3-deoxy-D-gluconate (KDG), a central metabolite channeled into the Entner-Doudoroff pathway. Genomic analyses of marine Bacteroidetes and soil microbes reveal conserved gene clusters (e.g., kduI, kduD, and eda) essential for this metabolic funneling. Isotopic tracer studies with -labeled substrates can map carbon flux through these pathways .

What experimental challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

Level: Advanced